Cas no 2227696-72-0 (4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one)

4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
- EN300-1636207
- 2227696-72-0
-
- Inchi: 1S/C13H18N2O3/c1-15-12(16)7-9(14)13(15)8-4-5-10(17-2)11(6-8)18-3/h4-6,9,13H,7,14H2,1-3H3/t9-,13+/m0/s1
- InChI Key: CYCPHHDQTSQAJN-TVQRCGJNSA-N
- SMILES: O=C1C[C@@H]([C@@H](C2C=CC(=C(C=2)OC)OC)N1C)N
Computed Properties
- Exact Mass: 250.13174244g/mol
- Monoisotopic Mass: 250.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.8Ų
- XLogP3: 0
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636207-10.0g |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one |
2227696-72-0 | 10g |
$3191.0 | 2023-06-04 | ||
Enamine | EN300-1636207-0.5g |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one |
2227696-72-0 | 0.5g |
$713.0 | 2023-06-04 | ||
Enamine | EN300-1636207-1.0g |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one |
2227696-72-0 | 1g |
$743.0 | 2023-06-04 | ||
Enamine | EN300-1636207-2.5g |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one |
2227696-72-0 | 2.5g |
$1454.0 | 2023-06-04 | ||
Enamine | EN300-1636207-0.05g |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one |
2227696-72-0 | 0.05g |
$624.0 | 2023-06-04 | ||
Enamine | EN300-1636207-0.1g |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one |
2227696-72-0 | 0.1g |
$653.0 | 2023-06-04 | ||
Enamine | EN300-1636207-10000mg |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one |
2227696-72-0 | 10000mg |
$3622.0 | 2023-09-22 | ||
Enamine | EN300-1636207-100mg |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one |
2227696-72-0 | 100mg |
$741.0 | 2023-09-22 | ||
Enamine | EN300-1636207-500mg |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one |
2227696-72-0 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-1636207-250mg |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one |
2227696-72-0 | 250mg |
$774.0 | 2023-09-22 |
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one Related Literature
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on 4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
4-Amino-5-(3,4-Dimethoxyphenyl)-1-Methylpyrrolidin-2-One: A Comprehensive Overview
The compound 4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one, identified by the CAS number 2227696-72-0, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrrolidinones, which are five-membered lactams with a nitrogen atom in the ring. The presence of the amino group at position 4 and the 3,4-dimethoxyphenyl substituent at position 5 introduces unique electronic and steric properties to the molecule, making it a subject of interest in medicinal chemistry and pharmacology.
Recent studies have highlighted the importance of pyrrolidinone derivatives in drug discovery, particularly due to their ability to modulate various biological targets. The 3,4-dimethoxyphenyl group is known for its antioxidant and anti-inflammatory properties, which can enhance the bioactivity of the compound. Additionally, the methyl group at position 1 contributes to the molecule's lipophilicity, potentially improving its bioavailability.
In terms of synthesis, researchers have employed various strategies to construct this compound efficiently. One common approach involves the condensation of an amino acid derivative with a substituted phenol under appropriate conditions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields. This method not only simplifies the synthesis but also aligns with green chemistry principles by reducing reaction time and energy consumption.
The biological evaluation of 4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one has revealed promising results in several areas. In vitro assays have demonstrated its potential as an anticancer agent by inhibiting key enzymes involved in tumor progression. Furthermore, preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
The structural versatility of this compound allows for further modification to optimize its pharmacokinetic properties. For instance, substituting the methoxy groups on the phenyl ring with other electron-donating or withdrawing groups could modulate its activity and selectivity. Such modifications are currently being explored in ongoing research projects worldwide.
In conclusion, 4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one represents a valuable addition to the arsenal of bioactive compounds with potential applications in drug development. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluations, positions it as a key molecule for future research and therapeutic interventions.
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